1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
CAS No.: 157738-48-2
VCID: VC0016468
Molecular Formula: C18H19ClO2
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone - 157738-48-2](/images/no_structure.jpg)
Description | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone is a chemical compound with the molecular formula C18H14D5ClO2 . According to US Biological Corp, it is available in 100mg units . It has a melting point of 62-63°C and is soluble in chloroform, ethyl acetate, and methanol . For optimal storage, it should be kept at room temperature only for short periods, with long-term storage recommended at -20°C . This compound is intended for laboratory research and development purposes only . The closely related compound, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone (CAS No. 19561-95-6), has a molecular weight of 274.74 g/mol and a molecular formula of C16H15ClO2 . 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone can be synthesized through a Friedel-Crafts acylation reaction. It has applications in chemistry as an intermediate in synthesizing complex organic molecules, in biology for its potential antimicrobial and anticancer properties, and in medicine for its potential as a pharmaceutical agent. Another similar compound is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, which has a butanone group instead of ethanone. Research indicates that 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone may modulate estrogen receptor activity and exhibit antioxidant properties. Studies have also demonstrated its potential antimicrobial effects against Gram-positive bacteria and antitumor properties in vitro. |
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CAS No. | 157738-48-2 |
Product Name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone |
Molecular Formula | C18H19ClO2 |
Molecular Weight | 307.8 g/mol |
IUPAC Name | 1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one |
Standard InChI | InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2 |
Standard InChIKey | ZUVNHKQPUCOXAA-ZBJDZAJPSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Synonyms | 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone-3,3,4,4,4-d5; |
PubChem Compound | 10425356 |
Last Modified | Apr 15 2024 |
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